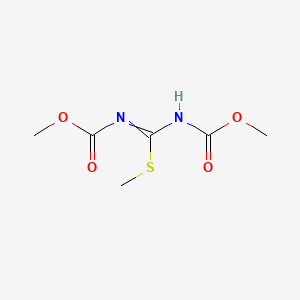

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

Beschreibung

Eigenschaften

CAS-Nummer |

34840-23-8 |

|---|---|

Molekularformel |

C6H10N2O4S |

Molekulargewicht |

206.22 g/mol |

IUPAC-Name |

methyl (NZ)-N-[(methoxycarbonylamino)-methylsulfanylmethylidene]carbamate |

InChI |

InChI=1S/C6H10N2O4S/c1-11-5(9)7-4(13-3)8-6(10)12-2/h1-3H3,(H,7,8,9,10) |

InChI-Schlüssel |

KHBXLYPOXVQKJG-UHFFFAOYSA-N |

Isomerische SMILES |

COC(=O)N/C(=N/C(=O)OC)/SC |

Kanonische SMILES |

COC(=O)NC(=NC(=O)OC)SC |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

Executive Summary

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (CAS: 34840-23-8) is a critical electrophilic reagent used primarily for the guanidinylation of primary and secondary amines. Often referred to as "Goodman’s Reagent" (specifically the Boc-analogue, though the chemistry is identical), this methoxycarbonyl variant offers a distinct advantage: it installs the methoxycarbonyl (Moc) protecting group directly onto the guanidine moiety. This is particularly valuable in medicinal chemistry for modulating the basicity (pKa) of the guanidine group and improving the lipophilicity/bioavailability of drug candidates compared to the free base.

This guide details a robust, scalable synthesis protocol, characterization standards, and application methodologies, emphasizing safety and atom economy.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the principle of convergent electrophilic activation . The core isothiourea scaffold is first constructed via S-methylation, activating the sulfur atom as a leaving group. Subsequently, the nitrogen atoms are acylated to increase the electrophilicity of the central carbon and provide the necessary protecting groups.

Strategic Pathway

-

Activation of Sulfur: Thiourea is S-methylated using Dimethyl Sulfate (DMS) to form the S-methylisothiourea salt.

-

Rationale: Methylation disrupts the thione-thiol tautomerism, locking the sulfur in a thioether linkage and making it a viable leaving group (methanethiol) for future nucleophilic displacement.

-

-

N-Acylation: The S-methylisothiourea core is reacted with Methyl Chloroformate under basic conditions.

-

Rationale: This step installs the electron-withdrawing methoxycarbonyl groups, which significantly increases the electrophilicity of the amidine carbon, facilitating the subsequent attack by amines under mild conditions.

-

Figure 1: Strategic synthesis workflow highlighting critical reagents and intermediates.

Experimental Protocol

Safety Pre-requisites[1][2]

-

Dimethyl Sulfate (DMS): Highly toxic, carcinogenic, and mutagenic. Must be handled in a functioning fume hood with butyl rubber gloves. Destroy excess DMS with aqueous ammonia or NaOH.

-

Methyl Chloroformate: Lachrymator, toxic, and corrosive. Reacts vigorously with water.

-

Methanethiol (Byproduct): Extremely malodorous and toxic. Use a bleach trap for the exhaust gas during the application phase.

Step-by-Step Synthesis

Target Scale: 20 mmol (approx. 4.1 g theoretical yield)

Step 1: In-Situ Preparation of S-Methylisothiourea Sulfate

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel.

-

Charging: Add Thiourea (1.52 g, 20.0 mmol) and Water (5.0 mL).

-

Methylation: Add Dimethyl Sulfate (1.9 mL, ~20.0 mmol) dropwise over 5 minutes.

-

Observation: An exotherm will occur. Allow the initial heat to subside (approx. 3-5 mins).

-

-

Reflux: Heat the clear solution on a steam bath or oil bath (80-90°C) for 1 hour to ensure complete S-methylation.

-

Cooling: Cool the reaction mixture to 0–5°C using an ice/water bath.

Step 2: N-Acylation

-

Reagent Addition: To the cooled S-methylisothiourea solution, add Methyl Chloroformate (3.2 mL, 41.0 mmol, 2.05 equiv) in one portion.

-

pH Control (Critical): Add 25% NaOH (aq) or saturated K2CO3 dropwise over 30–45 minutes.

-

Process Control: Maintain the internal temperature below 10°C. The pH should be maintained between 8–9. If the pH rises too high (>11), hydrolysis of the chloroformate competes; if too low (<7), the reaction stalls.

-

-

Workup:

-

Stir at room temperature for an additional 1-2 hours.

-

A white to pale yellow precipitate may form.[1]

-

Extract the reaction mixture with Dichloromethane (DCM) (3 x 20 mL).

-

Wash the combined organic layers with Brine (1 x 20 mL) and Water (1 x 20 mL).

-

Dry over anhydrous Na2SO4 or MgSO4 .

-

-

Isolation: Filter the drying agent and concentrate the filtrate in vacuo to yield a crude oily solid.

-

Purification: Recrystallize from Diethyl Ether or a DCM/Hexane mixture.

-

Target: White prismatic crystals.

-

Characterization & Validation

Physicochemical Properties

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | May appear as an oil if solvent traces remain |

| Molecular Formula | C6H10N2O4S | |

| Molecular Weight | 206.22 g/mol | |

| Melting Point | 97 – 100 °C | Lit.[2][3] range: 98-102 °C [1, 2] |

| Solubility | Soluble in DCM, CHCl3, EtOAc, MeOH | Poorly soluble in water |

Spectroscopic Data

The following data confirms the structure. The symmetry of the molecule often results in simplified spectra, though restricted rotation around the C=N bond can sometimes show broadness or rotamers at room temperature.

-

1H NMR (300 MHz, CDCl3):

- 11.80 (br s, 1H, NH) – Often broad or not observed depending on concentration.

- 3.82 (s, 3H, O-CH3)

- 3.78 (s, 3H, O-CH3) – May appear as one singlet (6H) if exchange is fast.

- 2.42 (s, 3H, S-CH3)

-

13C NMR (75 MHz, CDCl3):

- 171.5 (C=N), 160.5 (C=O), 153.5 (C=O), 53.5 (O-CH3), 52.8 (O-CH3), 14.5 (S-CH3).

-

IR (KBr):

-

Strong carbonyl stretches (

) at ~1750 cm⁻¹ and ~1690 cm⁻¹. -

C=N stretch at ~1620 cm⁻¹.[4]

-

Application: Guanidinylation of Amines[6]

This reagent transforms primary or secondary amines into N,N'-bis(methoxycarbonyl)guanidines.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway. The amine nucleophile attacks the electrophilic central carbon, forming a tetrahedral intermediate. The tetrahedral intermediate collapses, expelling the methanethiolate anion (MeS⁻), which is protonated to form methanethiol (MeSH) gas.

Figure 2: Mechanism of guanidinylation showing the displacement of the thiomethyl group.

General Procedure

-

Dissolve the Amine (1.0 equiv) and 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (1.0 – 1.2 equiv) in a solvent (DCM, THF, or DMF).

-

Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv) to scavenge the acid and facilitate the elimination of MeSH.

-

Promoter (Optional): Addition of HgCl2 or AgNO3 can accelerate the reaction by precipitating the sulfide, though this is often unnecessary for this highly reactive reagent.

-

Stir at Room Temperature for 4–24 hours.

-

Workup: Dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine), water, and brine.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Synthesis) | Hydrolysis of Methyl Chloroformate | Ensure temperature stays <10°C during addition; add base slowly. |

| Oily Product | Residual Solvent / Impurities | Recrystallize from Ether/Hexane. Seed with a crystal if available. |

| Stalled Reaction (App) | Steric Hindrance of Amine | Use a Lewis Acid promoter (HgCl2) or heat to 50°C. |

| Smell (MeSH) | Evolution of Methanethiol | Vent reaction through a bleach (NaOCl) scrubber to oxidize MeSH to sulfonate. |

References

-

PrepChem. "Synthesis of N-(Methoxycarbonyl)-S-methylisothiourea." PrepChem.com. Accessed October 2023. Link

-

ChemicalBook. "1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea Properties." ChemicalBook. Accessed October 2023. Link

-

TCI Chemicals. "Product Specification: 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea."[2] TCI Chemicals. Accessed October 2023. Link

-

Organic Syntheses. "Methylthiourea." Org. Synth.1941 , 21, 81. (Foundational chemistry for alkyl thioureas). Link

-

National Institutes of Health (NIH). "Guanidinylation of secondary amines with 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea." PubMed Central. (Analogous chemistry reference). Link

Sources

- 1. 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea | 34840-23-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. echemi.com [echemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis and greener pastures biological study of bis-thiadiazoles as potential Covid-19 drug candidates - Arabian Journal of Chemistry [arabjchem.org]

Spectroscopic data (NMR, IR, Mass Spec) for 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea.

An In-Depth Guide to the Spectroscopic Characterization of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (CAS No: 34840-23-8), a key thiourea derivative used in various synthetic applications.[1] As a Senior Application Scientist, this document moves beyond a simple data repository to offer an in-depth interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers, scientists, and drug development professionals with a practical framework for the structural verification and quality control of this compound. The protocols and interpretations presented herein are designed as a self-validating system, grounding theoretical predictions in the fundamental principles of spectroscopic analysis.

Compound Profile and Significance

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea is a versatile reagent in organic synthesis. Its structural confirmation is paramount for ensuring reaction specificity and product purity.

| Identifier | Information |

| IUPAC Name | methyl [methylene]carbamate |

| Synonyms | Dimethyl 2-Methylisothiourea-1,3-dicarboxylate, N,N'-Di(methoxycarbonyl)-S-methylisothiourea |

| CAS Number | 34840-23-8[1][2][3] |

| Molecular Formula | C₆H₁₀N₂O₄S[4] |

| Molecular Weight | 206.22 g/mol [4] |

| Chemical Structure | (Illustrative Structure) |

The Strategic Rationale for Multi-Technique Spectroscopic Analysis

A single analytical technique is insufficient for the unambiguous structural elucidation of a molecule. A multi-pronged approach using MS, IR, and NMR is essential, as each provides a unique and complementary piece of the structural puzzle. This integrated workflow ensures a robust and verifiable characterization.

Caption: Integrated workflow for spectroscopic characterization.

Experimental Protocols: A Framework for Reliable Data Acquisition

The following protocols represent standard operating procedures designed to yield high-quality, reproducible data.

Mass Spectrometry (MS)

-

Rationale: To confirm the molecular weight and obtain fragmentation data that supports the proposed structure. Electrospray Ionization (ESI) is chosen as a soft ionization technique suitable for this moderately polar molecule, minimizing initial fragmentation and ensuring a clear molecular ion peak.

-

Methodology:

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol.

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Inject the sample solution directly at a flow rate of 5 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis: Identify the [M+H]⁺ and/or [M+Na]⁺ adducts to confirm the molecular mass.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Rationale: To identify the key functional groups present in the molecule. Attenuated Total Reflectance (ATR) is a rapid and reliable method for solid samples, requiring minimal preparation.

-

Methodology:

-

Sample Preparation: Place a small, representative amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

-

Data Analysis: Correlate major absorption bands with specific functional groups (e.g., C=O, N-H, C-O).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: To provide a detailed map of the carbon and hydrogen atom environments, confirming their connectivity and chemical nonequivalence. Deuterated chloroform (CDCl₃) is a common solvent for this class of compounds. High-field NMR provides superior resolution, which is critical for unambiguous peak assignment.[5][6]

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.

-

¹³C NMR: Acquire 1024 scans using a proton-decoupled pulse sequence.

-

Data Processing: Apply Fourier transformation and phase correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

-

Predicted Spectroscopic Data and Interpretation

Disclaimer: The following data is predicted based on the known chemical structure and established principles of spectroscopy. It serves as a reference for what researchers should expect to observe.

Mass Spectrometry

The primary goal is to observe the molecular ion. Given the ESI+ method, the protonated molecule [M+H]⁺ is the most probable species.

| Predicted Ion | m/z (Monoisotopic) | Interpretation |

| [C₆H₁₁N₂O₄S]⁺ ([M+H]⁺) | 207.0434 | Confirms the molecular formula and weight. |

| [C₆H₁₀N₂NaO₄S]⁺ ([M+Na]⁺) | 229.0253 | Common sodium adduct, further confirming the molecular weight. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carbamate functional groups. The analysis of vibrational frequencies provides direct evidence of these groups.[7][8]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 3150 | N-H Stretch | Carbamate (N-H) |

| ~2960 - 2850 | C-H Stretch | Methyl (CH₃) |

| ~1750 - 1720 | C=O Stretch | Carbonyl (Ester of Carbamate) |

| ~1550 - 1510 | N-H Bend | Carbamate (N-H) |

| ~1450 | C-H Bend | Methyl (CH₃) |

| ~1250 - 1200 | C-O Stretch | Ester (C-O) |

| ~700 - 600 | C-S Stretch | Thioether (S-CH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule is a key factor in predicting the number of unique signals in the NMR spectra.

Caption: Correlation of molecular structure with predicted NMR signals.

¹H NMR (500 MHz, CDCl₃) Due to the molecule's symmetry, the two methoxycarbonyl groups are chemically equivalent.

| Predicted Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | broad singlet | 2H | NH |

| ~3.8 | singlet | 6H | C(=O)OCH₃ |

| ~2.4 | singlet | 3H | SCH₃ |

¹³C NMR (125 MHz, CDCl₃) Four distinct carbon environments are expected.

| Predicted Shift (δ ppm) | Assignment |

| ~165 | C =O |

| ~158 | C =N |

| ~53 | OC H₃ |

| ~15 | SC H₃ |

Conclusion: An Integrated Confirmation of Structure

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful and self-validating method for the structural confirmation of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea. The MS data confirms the elemental composition and molecular weight. The IR spectrum verifies the presence of critical carbamate and methyl functional groups. Finally, the ¹H and ¹³C NMR spectra provide an unambiguous map of the atomic connectivity, confirming the specific isomeric form and purity of the compound. This integrated analytical approach is indispensable for ensuring the quality and reliability of this reagent in research and development settings.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ChemicalBook. (2026). 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudoeura | 34840-23-8.

- Ambeed.com. (n.d.). 34840-23-8 | 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea.

- Simson Pharma Limited. (n.d.). 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea | CAS No- 34840-23-8.

- Apollo Scientific. (n.d.). 34840-23-8 Cas No. | 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea.

- TCI Chemicals. (n.d.). 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea 34840-23-8.

- CP Lab Safety. (n.d.). 1, 3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea, min 96%, 1 gram.

- Sigma-Aldrich. (n.d.). 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea | 34840-23-8.

- Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences.

- Chem-Impex. (n.d.). N,N'-Bis-Boc-S-methylisothiourea.

- Sundaraganesan, N., et al. (2007). Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Koczon, P., et al. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.

- Peterson, K. A. (n.d.). Heavy Chalcogen Halogen Final. OSTI.GOV.

- Anglada, J. M., et al. (2025). Absorption Spectrum of Hydroperoxymethyl Thioformate: A Computational Chemistry Study. MDPI.

- Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry.

- Parker, S. F., et al. (2022). Vibrational Spectroscopy of Hexahalo Complexes. Semantic Scholar.

- Chou, J. J., & Sounier, R. (2012). Solution Nuclear Magnetic Resonance Spectroscopy. Springer.

Sources

- 1. 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudoeura | 34840-23-8 [chemicalbook.com]

- 2. 34840-23-8 | 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 3. 34840-23-8 Cas No. | 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea | Apollo [store.apolloscientific.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. bg.copernicus.org [bg.copernicus.org]

- 6. sioc.ac.cn [sioc.ac.cn]

- 7. Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Emergence of a Versatile Reagent: A Technical Guide to the Discovery and Historical Context of Thiopseudoureas in Synthesis

Introduction: Beyond Thiourea - The Dawn of a New Reagent Class

In the landscape of synthetic organic chemistry, the guanidinium moiety is a cornerstone, integral to the structure of numerous natural products, pharmaceuticals, and functional materials. The quest for efficient methods to construct this highly basic functional group led early chemists to explore the reactivity of thiourea and its derivatives. While thiourea itself proved to be a valuable precursor, its direct application was often hampered by harsh reaction conditions. This necessity spurred the development of a more reactive and versatile class of reagents: the thiopseudoureas, also known as S-alkyl or S-aryl isothioureas. This guide provides an in-depth exploration of the discovery and historical context of thiopseudourea reagents, tracing their evolution from laboratory curiosities to indispensable tools in the synthetic chemist's arsenal. We will delve into the key scientific contributions that established their utility, examine their role in seminal synthetic transformations, and provide detailed protocols and mechanistic insights that underscore their enduring relevance.

I. Early Investigations and the Birth of Thiopseudoureas

The story of thiopseudoureas is intrinsically linked to the burgeoning field of organic chemistry in the 19th century, a period marked by the isolation of natural products and the first systematic investigations into their structure and synthesis. The initial synthesis of thiourea is credited to the Polish chemist Marceli Nencki in 1873, who prepared it as an analogue of urea, a compound famously synthesized by Friedrich Wöhler in 1828 in a discovery that challenged the theory of vitalism.[1]

The conceptual leap from thiourea to thiopseudourea involved the recognition that the sulfur atom could be readily alkylated, creating a more electrophilic carbon center and a better leaving group. This S-alkylation transforms the nucleophilic thiourea into a potent electrophilic reagent capable of reacting with a wide range of nucleophiles.

One of the earliest and most straightforward methods for the preparation of thiopseudoureas is the direct alkylation of thiourea with alkyl halides. A classic and reliable protocol for the synthesis of S-methylisothiourea sulfate, a common thiopseudourea salt, was documented in Organic Syntheses, highlighting its importance as a stable and readily available reagent.[2]

Experimental Protocol: Synthesis of S-Methylisothiourea Sulfate

Materials:

-

Finely divided thiourea (152 g, 2 moles)

-

Water (70 cc)

-

Technical methyl sulfate (138 g, 1.1 moles)

-

95% Ethyl alcohol

Procedure:

-

In a 2-liter round-bottomed flask, mix the finely divided thiourea and water.

-

Add the technical methyl sulfate to the flask. Immediately attach a long reflux condenser equipped with a trap.

-

The reaction proceeds spontaneously. Occasional cooling may be necessary to moderate the reaction rate as the flask fills with vapor.

-

After the initial vigorous reaction subsides, reflux the mixture for one hour, during which time crystallization will occur.

-

Allow the mixture to cool. Add 200 cc of 95% ethyl alcohol and filter the contents with suction.

-

Wash the residue with two 100-cc portions of 95% alcohol and allow it to air dry.

-

A second crop of crystals can be obtained by concentrating the alcoholic filtrate to a paste, cooling, and adding 120 cc of 95% alcohol.

Yield: 220–233 g (79–84% of the theoretical amount).[2]

This simple yet effective procedure provided early chemists with a reliable source of S-alkylated thioureas, paving the way for the exploration of their synthetic utility.

II. The Guanidinylation Reaction: A Cornerstone Application

The most significant and enduring application of thiopseudourea reagents is in the synthesis of guanidines, a transformation known as guanylation. The S-alkylisothiouronium salt serves as an excellent electrophile, reacting with primary and secondary amines to furnish the corresponding guanidine derivatives. The sulfur-containing portion of the thiopseudourea acts as a good leaving group, typically as a thiol, which can be easily removed from the reaction mixture.

The conversion of a thiourea to a guanidine often requires activation to facilitate the departure of the sulfur moiety. Thiopseudoureas represent a pre-activated form of thiourea, streamlining the guanylation process. A general representation of this reaction is depicted below:

Caption: General scheme of the guanylation reaction using a thiopseudourea reagent.

The efficiency of this reaction has led to the development of a wide array of guanylating reagents based on the thiopseudourea scaffold. For instance, N,N'-diprotected S-methylisothioureas are widely used in modern organic synthesis, particularly in peptide chemistry and the preparation of complex bioactive molecules. These protected reagents offer enhanced stability and controlled reactivity.

The following table provides a comparative overview of various guanylating agents, highlighting the central role of thiourea-derived reagents.

| Reagent Class | Example | Typical Activating Agent | Advantages | Disadvantages |

| Thioureas | N,N'-Di-Boc-thiourea | Mukaiyama's reagent, EDCI, HgCl₂, Cu(II) salts | Readily prepared from isothiocyanates. | Requires activation, often with toxic heavy metals. |

| Thiopseudoureas | N,N'-Di-Boc-S-methylisothiourea | None required (pre-activated) | Mild reaction conditions, good yields. | Can be sensitive to moisture. |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | None required | Atom economical. | Can be prone to side reactions, formation of insoluble urea byproducts. |

| Pyrazole-1-carboxamidines | 1H-Pyrazole-1-carboxamidine hydrochloride | None required | Avoids the use of heavy metals. | Can be expensive, sometimes gives lower yields. |

III. Thiopseudoureas in the Synthesis of Heterocycles: The Bernthsen Legacy

Beyond their role in guanylation, thiopseudourea derivatives played a crucial, albeit sometimes indirect, role in the historical development of heterocyclic chemistry. The late 19th and early 20th centuries were a golden age for the discovery of synthetic dyes, many of which were based on heterocyclic scaffolds. The work of German chemist August Bernthsen is particularly noteworthy in this context.

Bernthsen is renowned for the Bernthsen acridine synthesis , first reported in 1878 and further elaborated in 1884.[2] This reaction involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a Lewis acid, typically zinc chloride, at high temperatures to produce a 9-substituted acridine.[2][3]

While the classical Bernthsen synthesis does not directly employ a pre-formed thiopseudourea, the underlying principles of activating a carbonyl equivalent for reaction with an amine are conceptually related. Furthermore, Bernthsen's extensive work on aniline dyes, including methylene blue, involved transformations of sulfur-containing intermediates.[4] The synthesis of phenothiazine, the core structure of methylene blue, was pioneered in 1883 and often involved the reaction of diphenylamine with sulfur.[5] These early investigations into sulfur-mediated cyclizations laid the groundwork for the later, more refined use of thiourea and thiopseudourea derivatives in the synthesis of a variety of sulfur- and nitrogen-containing heterocycles.[6]

The general mechanism of the Bernthsen acridine synthesis is believed to proceed through the formation of an electrophilic acylium ion intermediate, which then undergoes electrophilic aromatic substitution followed by cyclization and dehydration.

Caption: Simplified mechanistic pathway of the Bernthsen acridine synthesis.

IV. Modern Perspectives and the Enduring Legacy

While the classical applications of thiopseudoureas in guanylation and heterocycle synthesis remain relevant, their role in modern organic chemistry has expanded significantly. Today, chiral thiourea and isothiourea derivatives are widely employed as organocatalysts in a variety of asymmetric transformations. These catalysts operate through hydrogen bonding and other non-covalent interactions to activate substrates and control stereochemistry, a testament to the versatility of the thiourea functional group.

The foundational work of early chemists in preparing and understanding the reactivity of thiopseudoureas laid the essential groundwork for these modern advancements. The ability to readily access these reagents and the fundamental principles of their reactivity, established over a century ago, continue to inspire new synthetic methodologies and applications in fields ranging from medicinal chemistry to materials science.

Conclusion

The discovery and development of thiopseudourea reagents represent a significant chapter in the history of organic synthesis. From their origins as simple S-alkylated derivatives of thiourea, they rapidly evolved into indispensable tools for the construction of the guanidinium functional group and played a key role in the burgeoning field of heterocyclic chemistry. The pioneering work of chemists in the late 19th and early 20th centuries provided the chemical community with a robust and versatile class of reagents whose utility continues to expand. The principles of reactivity and the synthetic protocols established during this era form the bedrock upon which modern applications, including their use in organocatalysis, are built. This enduring legacy underscores the importance of understanding the historical context of chemical discoveries as a source of inspiration for future innovation.

References

-

Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253–256. [Link]

-

Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. Arkivoc, 2005(4), 49-87. [Link]

-

Shildneck, P. R., & Windus, W. (1943). s-Methylisothiourea sulfate. Organic Syntheses, Coll. Vol. 2, p.411 (1943); Vol. 17, p.54 (1937). [Link]

-

Bernthsen, A. (1884). Die Acridine. Justus Liebig's Annalen der Chemie, 224(1-2), 1-56. [Link]

-

Wikipedia. (2023). Thiourea. [Link]

-

Wikipedia. (2023). Bernthsen acridine synthesis. [Link]

-

Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. [Link]

-

Synthesis of Acridines by an Eco-friendly Method. Rev. Chim. (Bucharest). [Link]

-

Synthesis and Biological Evaluation of Some Phenothiazine Derivatives. Asian Journal of Research in Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Guanidine Synthesis using 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The guanidinium moiety is a critical pharmacophore in medicinal chemistry and a key functional group in numerous natural products and pharmaceuticals. Its unique basicity and hydrogen-bonding capabilities contribute significantly to molecular recognition and biological activity. This document provides a comprehensive technical guide to the synthesis of protected guanidines using 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea , a versatile and efficient guanidinylating agent. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for the synthesis of the reagent and its application in guanidinylation, and discuss methods for the subsequent deprotection of the resulting protected guanidines. This guide is intended to equip researchers with the practical knowledge to confidently and successfully incorporate this powerful synthetic tool into their workflows.

Introduction: The Strategic Advantage of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

The synthesis of guanidines can be challenging due to the high basicity of the functional group, which often complicates purification and subsequent synthetic steps. The use of protecting groups is therefore a cornerstone of modern guanidine synthesis. While numerous guanidinylating agents are available, 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea offers a compelling balance of reactivity, stability, and versatility.

The methoxycarbonyl protecting groups effectively mask the basicity of the guanidine moiety, rendering the reagent and the protected guanidine products amenable to standard organic synthesis conditions and purification techniques like silica gel chromatography. The methylthio group serves as an excellent leaving group upon activation, facilitating the efficient transfer of the protected guanidinyl group to a primary or secondary amine.

Key Advantages:

-

Stability: The reagent is a stable, crystalline solid that can be stored long-term without significant decomposition.

-

Reactivity: It exhibits excellent reactivity towards a broad range of primary and secondary amines under mild conditions.

-

Purification: The protected guanidine products are generally stable and can be readily purified by standard chromatographic methods.

-

Versatility: The methoxycarbonyl protecting groups can be removed under acidic or basic conditions, offering flexibility in deprotection strategies.

Reaction Mechanism: The Path to Guanidinylation

The guanidinylation of an amine with 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea proceeds through a well-established mechanistic pathway involving the activation of the thiopseudourea and subsequent nucleophilic attack by the amine.

Caption: Workflow for the synthesis of S-methylisothiourea sulfate.

Materials and Equipment:

-

Thiourea

-

Dimethyl sulfate (Caution: Toxic and corrosive)

-

Water

-

95% Ethanol

-

2-L Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

In a 2-L round-bottomed flask, combine 152 g (2 moles) of finely divided thiourea and 70 mL of water.

-

To this mixture, add 138 g (1.1 moles) of dimethyl sulfate. Caution: This reaction is exothermic and can be vigorous. [1]Have an ice bath ready to moderate the reaction.

-

Allow the reaction to proceed spontaneously. If it becomes too vigorous, cool the flask with the ice bath. [1]4. Once the initial vigorous reaction subsides, heat the mixture to reflux for 1 hour. Crystallization should occur during this time. [1]5. Allow the mixture to cool to room temperature, then add 200 mL of 95% ethanol.

-

Filter the solid product with suction using a Buchner funnel.

-

Wash the filter cake with two 100-mL portions of 95% ethanol. [1]8. Allow the product to air-dry. The expected yield of S-methylisothiourea sulfate is 220–233 g (79–84%). [1]

Synthesis of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

This protocol is adapted from a procedure described in the doctoral thesis of a member of the Robert A. Batey research group.

Materials and Equipment:

-

S-methylisothiourea sulfate

-

Methyl chloroformate (Caution: Toxic and corrosive)

-

10% Aqueous sodium hydroxide

-

Water

-

Methylene chloride (DCM)

-

Ether

-

Round-bottomed flask

-

Stir plate and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of S-methylisothiourea from its sulfate salt.

-

In a round-bottomed flask equipped with a stir bar, dissolve the S-methylisothiourea in water.

-

Cool the solution in an ice bath.

-

Add methyl chloroformate to the cooled solution.

-

While stirring vigorously, slowly add 10% aqueous sodium hydroxide solution dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.

-

Transfer the mixture to a separatory funnel and extract with methylene chloride (3 x volume of the aqueous phase).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by crystallization from ether to yield 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea as a white solid.

General Protocol for Guanidinylation of a Primary Amine

This is a general protocol adapted from procedures for analogous N,N'-diprotected-S-methylisothioureas. Optimization for specific substrates may be required.

Caption: General workflow for the guanidinylation of an amine.

Materials and Equipment:

-

Primary or secondary amine (e.g., benzylamine)

-

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

-

Activating agent (e.g., HgCl₂, TCT - cyanuric chloride)

-

Tertiary amine base (e.g., triethylamine or N-methylmorpholine)

-

Anhydrous solvent (e.g., THF, DCM)

-

Round-bottomed flask

-

Stir plate and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

TLC plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amine (1.0 eq) in anhydrous THF, add 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (1.1 eq) and a tertiary amine base (1.2 eq).

-

Add the activating agent (1.1 eq) portion-wise at room temperature. The use of cyanuric chloride (TCT) is a less toxic alternative to mercury salts. [2]3. Stir the reaction mixture at room temperature under an inert atmosphere.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N,N'-bis(methoxycarbonyl)-protected guanidine.

Table 1: Representative Reaction Conditions for Guanidinylation

| Amine Substrate | Guanidinylating Agent | Activating Agent | Solvent | Temperature | Reaction Time | Yield |

| Benzylamine | 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea | TCT | THF | Room Temp. | 4-12 h | High |

| Aniline | 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea | TCT | THF | Room Temp. | 12-24 h | Moderate to High |

| Diethylamine | 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea | TCT | THF | Room Temp. | 8-16 h | High |

Deprotection of N,N'-Bis(methoxycarbonyl)guanidines

The methoxycarbonyl protecting groups can be removed under either acidic or basic conditions. The choice of method will depend on the stability of the rest of the molecule.

3.4.1. Acidic Deprotection

Procedure:

-

Dissolve the protected guanidine in a suitable solvent such as methanol or dioxane.

-

Add an excess of a strong acid, such as 4M HCl in dioxane or concentrated HCl.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting guanidine hydrochloride salt can be used directly or neutralized with a suitable base.

3.4.2. Basic Deprotection (Hydrolysis)

Procedure:

-

Dissolve the protected guanidine in a mixture of methanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-4 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., HCl).

-

Extract the product with a suitable organic solvent or purify by ion-exchange chromatography.

Safety and Handling

-

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dimethyl Sulfate and Methyl Chloroformate: These are highly toxic and corrosive. Handle with extreme caution in a fume hood and wear appropriate PPE.

-

Activating Agents: Mercury salts are highly toxic and require special handling and disposal procedures. Cyanuric chloride (TCT) is a safer alternative but should still be handled with care.

-

Solvents: Use anhydrous solvents for the guanidinylation reaction to avoid unwanted side reactions.

Conclusion

1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea is a valuable and versatile reagent for the synthesis of protected guanidines. Its stability, reactivity, and the straightforward purification of its products make it an excellent choice for a wide range of synthetic applications. The detailed protocols provided in this guide, from the synthesis of the reagent to its use in guanidinylation and subsequent deprotection, are designed to empower researchers to effectively utilize this powerful tool in their pursuit of novel molecules with potential therapeutic applications.

References

- Shildneck, P. R.; Windus, W. S-methyl isothiourea sulfate. Org. Synth.1932, 12, 67. DOI: 10.15227/orgsyn.012.0067

- Batey, R. A., et al. Ph.D. Thesis, University of Toronto.

- Porcheddu, A.; De Luca, L.; Giacomelli, G. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett2009, 2009 (20), 3368-3372. DOI: 10.1055/s-0029-1218365

-

Khan, A. T.; et al. Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

- Looper, R. E.; Haussener, T. J.; Mack, J. B. C. The use of cyanuric chloride (TCT) instead of classical HgCl2 as activating reagent for di-Boc-thiourea provides an alternative route for the guanylation of amines and eliminates the environmental hazard of heavy-metal waste without appreciable loss of yield or reactivity. J. Org. Chem.2011, 76, 6967-6971. DOI: 10.1021/jo201245q

Sources

Application Note: Scalable Synthesis of N-[2-amino-5-(phenylthio)phenyl]-2-methoxyacetamide (Febantel Precursor)

Executive Summary

This application note details a robust, step-by-step protocol for the synthesis of N-[2-amino-5-(phenylthio)phenyl]-2-methoxyacetamide , the critical "amine intermediate" required for the production of the anthelmintic drug Febantel.

Unlike generic literature, this guide focuses on process safety and impurity control. We utilize a convergent route starting from 5-chloro-2-nitroaniline , employing a nucleophilic aromatic substitution followed by acylation and a chemoselective nitro-reduction. This workflow is designed to minimize the formation of the bis-acylated byproducts and ensure high purity (>98%) suitable for the final carbamoylation step [1, 2].

Reaction Pathway & Mechanistic Logic

The synthesis relies on the varying reactivity of the aniline and nitro groups. The initial substitution exploits the electron-withdrawing nitro group to activate the chlorine atom. Subsequent acylation must be controlled to prevent reaction at the nitro group (though unlikely) or over-acylation after reduction.

Synthetic Route Visualization

Figure 1: Sequential synthetic pathway transforming 5-chloro-2-nitroaniline to the target Febantel amine intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Nitro-5-(phenylthio)aniline

This step involves a Nucleophilic Aromatic Substitution (

-

Rationale: We utilize Potassium Carbonate (

) as a base rather than NaOH to minimize hydrolysis of the resulting thioether and to maintain a milder basic environment, reducing tar formation [1].

Reagents:

-

5-Chloro-2-nitroaniline (1.0 eq)

-

Thiophenol (1.5 eq)

-

Potassium Carbonate (

) (2.0 eq)[1] -

Solvent: DMF (N,N-Dimethylformamide) or Isopropanol

Protocol:

-

Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with 5-chloro-2-nitroaniline and

. -

Solvent Addition: Add DMF (approx. 5-7 volumes relative to aniline mass). Stir to create a suspension.

-

Addition: Add Thiophenol dropwise at room temperature. Caution: Thiophenol is toxic and has a stench. Use a scrubber.

-

Reaction: Heat the mixture to reflux (approx. 110-120°C for DMF, or reflux for Isopropanol) for 7–8 hours.

-

Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The starting chloride should be consumed.

-

Workup: Cool to room temperature. Filter off inorganic salts (

, excess -

Precipitation: Pour the filtrate slowly into ice-cold water (4 volumes) with vigorous stirring. The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with water until neutral pH, and recrystallize from Methanol to obtain bright yellow crystals.

Yield Target: 80–90% Purity: >98% (HPLC)

Step 2: Acylation to N-(2-nitro-5-(phenylthio)phenyl)-2-methoxyacetamide

In this step, the aniline amine is acylated.[1][2][3][4][5][6] The presence of the electron-withdrawing nitro group makes the amine less nucleophilic, requiring an acid chloride for efficient conversion rather than the acid/coupling agent method.

-

Critical Parameter: Temperature control (<30°C) is vital. Higher temperatures can lead to bis-acylation or degradation of the methoxyacetyl chloride [1].

Reagents:

-

2-Nitro-5-(phenylthio)aniline (Intermediate A) (1.0 eq)

-

Methoxyacetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM)

Protocol:

-

Dissolution: Dissolve Intermediate A and TEA in DCM (10 volumes) in a reactor. Ensure complete dissolution.

-

Preparation: Dilute methoxyacetyl chloride in DCM (2 volumes).

-

Addition: Add the acid chloride solution dropwise to the reactor while maintaining the internal temperature between 0°C and 5°C using an ice bath.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

-

Quench: Add water to quench unreacted acid chloride.

-

Extraction: Separate the organic layer.[7] Wash with saturated

(to remove acid) and brine. -

Isolation: Dry over

and evaporate the solvent. The residue (Intermediate B) is typically used directly or recrystallized from Ethanol if high purity is required.

Step 3: Reduction to N-[2-amino-5-(phenylthio)phenyl]-2-methoxyacetamide

This is the most sensitive step. We must reduce the nitro group (

-

Selected Method: Hydrazine Hydrate with Raney Nickel (or

/Carbon). This method is cleaner than Fe/HCl (which generates iron sludge waste) and more selective than high-pressure hydrogenation [1, 3].

Reagents:

-

N-(2-nitro-5-(phenylthio)phenyl)-2-methoxyacetamide (Intermediate B) (1.0 eq)[1]

-

Hydrazine Hydrate (80%) (3.0 eq)

-

Catalyst: Raney Nickel (approx. 5-10 wt%) or

/Activated Carbon

Protocol:

-

Suspension: Suspend Intermediate B and the catalyst in Methanol.

-

Heating: Warm the mixture to 40–50°C.

-

Addition: Add Hydrazine Hydrate dropwise.[9] Caution: Exothermic reaction with gas evolution (

). -

Reflux: After addition, reflux the mixture for 2–4 hours until the yellow color of the nitro compound fades to a pale/colorless solution.

-

Filtration: Filter hot through a Celite pad to remove the catalyst. Safety: Raney Ni is pyrophoric; keep wet.

-

Crystallization: Concentrate the filtrate and cool to 0–5°C. The target amine (Febantel Intermediate) will crystallize.

-

Drying: Filter and dry under vacuum at 50°C.

Yield Target: 85–95% Appearance: White to off-white crystalline solid.

Analytical Data & Specifications

The following table summarizes the expected analytical parameters for the final intermediate.

| Parameter | Specification | Method |

| Appearance | White to pale beige powder | Visual |

| Melting Point | 117°C – 119°C | Capillary Method [2] |

| Purity | ≥ 98.0% | HPLC (C18, ACN/Water) |

| Identity | Matches Reference Standard | IR / NMR |

| Loss on Drying | ≤ 0.5% | Gravimetric |

References

-

Guidechem . (2023). How can Febantel be synthesized effectively? - FAQ. Retrieved from

-

ChemicalBook . (2026). 2-Nitro-5-(phenylthio)aniline Properties and Production. Retrieved from

-

Google Patents . (2009). CN101412689A - Preparation of Febantel.[5] Retrieved from

-

Veeprho . (n.d.). 5-Chloro-2-nitroaniline Reference Material. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide - Google Patents [patents.google.com]

- 3. 2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Nitro-5-(phenylthio)aniline | 43156-47-4 [chemicalbook.com]

- 5. CN101412689A - Preparation of Febantel - Google Patents [patents.google.com]

- 6. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]

- 7. DE4202262A1 - Prepn. of 2-nitro-5-phenylthio-aniline - from chloro-nitroaniline and thiophenol in organic solvent contg. metal cpd., etc., useful for prepn. of phenyl-guanine or benzimidazole deriv. - Google Patents [patents.google.com]

- 8. A Process For Preparation Of Febantel [quickcompany.in]

- 9. CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide - Google Patents [patents.google.com]

Reaction Mechanism and Protocols for Amine Addition to 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

An Application Guide for Researchers

Abstract

The synthesis of substituted guanidines is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the guanidinium group in biologically active molecules.[1] This document provides a detailed technical guide on the reaction of amines with 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea, a common and efficient guanylating agent.[2][3] We will elucidate the underlying reaction mechanism, provide a robust and verifiable experimental protocol for the synthesis of N,N'-bis(methoxycarbonyl)guanidines, and offer insights into the critical parameters governing the reaction's success. This guide is intended for researchers, chemists, and drug development professionals seeking to employ this transformation in their synthetic workflows.

Introduction: The Importance of Guanylation

The guanidine functional group is a powerful structural motif in medicinal chemistry, prized for its ability to form strong, resonance-stabilized conjugate acids (pKa ~12.5-13.5).[4] This high basicity ensures that guanidinium groups are protonated under physiological conditions, enabling them to participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. The conversion of an amine to a guanidine, a process known as guanylation, can significantly enhance the potency and selectivity of drug candidates.[5]

Among the various methods for guanylation, the use of S-methylthiopseudourea derivatives stands out for its efficiency and operational simplicity.[5] 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea is a particularly useful reagent in this class. The methoxycarbonyl groups serve as protecting groups that can be removed under specific conditions, and the S-methyl group acts as an excellent leaving group, facilitating the reaction with amine nucleophiles.

The Reaction Mechanism: A Step-by-Step Elucidation

The addition of an amine to 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea is fundamentally a nucleophilic substitution reaction at the sp²-hybridized carbon of the thiopseudourea. The reaction proceeds through a well-defined, two-step addition-elimination pathway.

Overall Transformation:

The mechanism can be detailed as follows:

-

Step 1: Nucleophilic Attack. The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacking the electrophilic carbon atom of the C=N bond in the thiopseudourea.

-

Step 2: Formation of a Tetrahedral Intermediate. This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the positive charge is localized on the incoming amine's nitrogen, and a negative charge resides on the nitrogen of the thiopseudourea.

-

Step 3: Elimination of Methanethiol. The tetrahedral intermediate rapidly collapses. The driving force is the re-formation of a stable C=N double bond and the expulsion of the weakly basic and volatile methanethiol (CH₃SH) leaving group. A proton transfer from the incoming amine nitrogen to one of the methoxycarbonyl-protected nitrogens or to the solvent completes the process, yielding the final neutral guanidine product.

This mechanistic pathway is common for the guanylation of amines using various activated thiourea derivatives.[6][7]

Mechanistic Diagram

Caption: Figure 1: Proposed Addition-Elimination Mechanism.

Experimental Protocol: Synthesis of a Protected Guanidine

This protocol provides a general method for the guanylation of a primary amine using 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea. The protocol is designed to be self-validating through clear checkpoints and characterization steps.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (1 mmol scale) | Notes |

| Primary Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | 1.0 mmol, 107 mg | Substrate. Ensure it is pure and dry. |

| 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea | 34840-23-8 | 220.23 | 1.1 mmol, 242 mg | Guanylating agent.[3] A slight excess ensures full conversion of the amine. |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 5 mL | Anhydrous grade recommended. |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.2 mmol, 167 µL | Optional, as a scavenger for any acidic byproducts. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~50 mL | For extraction. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~20 mL | For aqueous wash. |

| Brine | N/A | N/A | ~20 mL | For aqueous wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | For drying the organic phase. |

| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (242 mg, 1.1 mmol).

-

Solvent and Amine Addition: Add anhydrous acetonitrile (5 mL) to the flask and stir to dissolve the solid. To this solution, add the primary amine (e.g., benzylamine, 107 mg, 1.0 mmol) via syringe, followed by triethylamine (167 µL, 1.2 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-16 hours. The reaction progress should be monitored.

-

Causality Note: Refluxing provides the necessary activation energy for the nucleophilic attack and subsequent elimination. The choice of solvent can be critical; polar aprotic solvents like acetonitrile or DMF are generally effective.[8]

-

-

Monitoring the Reaction: Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product guanidine should be more polar than the starting amine.

-

Work-up: Once the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

-

Causality Note: The aqueous washes remove any unreacted triethylamine, salts, and other water-soluble impurities.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[8] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc) to isolate the pure guanidine product.

-

Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Expected Product Characterization

For the product N-benzyl-N',N''-bis(methoxycarbonyl)guanidine:

-

¹H NMR (CDCl₃, 400 MHz): Expect signals for the methoxycarbonyl protons (singlet, ~3.7 ppm), the benzylic CH₂ protons (doublet, ~4.5 ppm), aromatic protons (multiplet, ~7.2-7.4 ppm), and NH protons (broad signals).[9]

-

¹³C NMR (CDCl₃, 101 MHz): Expect signals for the methoxycarbonyl carbons (~53 ppm), the benzylic CH₂ carbon (~45 ppm), the guanidinyl carbon (~160 ppm), the carbonyl carbons (~155-165 ppm), and aromatic carbons.[9]

-

HRMS (ESI): The calculated mass for the protonated molecule [M+H]⁺ should be confirmed.

Workflow and Troubleshooting

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Insufficient temperature.2. Poorly nucleophilic amine.3. Deactivated reagents. | 1. Ensure proper reflux temperature.2. Increase reaction time or switch to a higher boiling solvent (e.g., DMF).[5]3. Use fresh, pure starting materials. |

| Multiple Products | 1. Side reactions.2. Decomposition of product. | 1. Lower the reaction temperature and extend the time.2. Ensure the work-up is not overly acidic or basic.[4] |

| Difficult Purification | Product has similar polarity to a starting material or impurity. | 1. Optimize the eluent system for column chromatography.2. Consider an alternative purification method like crystallization. |

Conclusion

The reaction between primary amines and 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea provides a reliable and high-yielding route to protected guanidines. The addition-elimination mechanism, proceeding through a tetrahedral intermediate with the loss of methanethiol, is well-supported by established principles of organic chemistry. By following the detailed protocol and understanding the key parameters that influence the reaction, researchers can confidently incorporate this valuable transformation into their synthetic strategies for the development of novel chemical entities.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Retrieved from [Link]

-

Thieme E-Books. (n.d.). Product Class 13: Guanidine Derivatives. Retrieved from [Link]

-

Katritzky, A. R., et al. (n.d.). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. TSpace, University of Toronto. Retrieved from [Link]

-

ResearchGate. (n.d.). Significances and strategies for guanylation of amines with thioureas. Retrieved from [Link]

-

Szostak, M., et al. (2019). Amide bond activation. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Yadav, J. S., et al. (2021). Carbon Tetrabromide-Mediated Guanylation of Amines with N,N′-Disubstituted Thioureas: An Easy Access to Guanidines. ResearchGate. Retrieved from [Link]

-

Kim, J., et al. (2021). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Pottabathula, S., & Royo, B. (2012). First iron-catalyzed guanylation of amines: a simple and highly efficient protocol to guanidines. ITQB NOVA. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Guanylthiourea. Retrieved from [Link]

-

Beilstein Journals. (2021). Synthetic accesses to biguanide compounds. Retrieved from [Link]

-

Jüstel, P. M. (2022). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. LMU Munich. Retrieved from [Link]

-

Katritzky, A. R., et al. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Sciforum. (n.d.). Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Retrieved from [Link]

-

Meyer, F., et al. (2018). Fluorescent Bis(guanidine) Copper Complexes as Precursors for Hydroxylation Catalysis. MDPI. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Mechanoresponsive Carbamoyloximes for the Activation of Secondary Amines in Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). A plausible mechanism for the MW‐assisted reaction of amines with CS2. Retrieved from [Link]

-

Saleh, Z. A., & Kafi, D. K. (2016). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Scientific & Academic Publishing. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and Characterization of New Co(II), Rh(III) and Pt(II) Guanidine and Thiourea Complexes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudoeura | 34840-23-8 [chemicalbook.com]

- 3. 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea | 34840-23-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

Scale-up synthesis considerations for using 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea.

Application Note: Scale-Up Synthesis Considerations for 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea

Abstract

This guide details the process engineering and chemical parameters required for the scalable use of 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (henceforth Reagent A ) in the synthesis of

Introduction & Utility

Guanidines are privileged pharmacophores in medicinal chemistry, found in therapeutics ranging from antibiotics to cardiovascular drugs. Reagent A acts as an electrophilic guanylating agent. Unlike pyrazole-based reagents, Reagent A is often more cost-effective and atom-efficient for installing the bis-methoxycarbonyl protecting group pattern, which is easily removed via acid hydrolysis or hydrogenolysis (depending on the specific derivative) or retained to modulate lipophilicity.

Key Advantages:

-

High Electrophilicity: Reacts readily with steric-unencumbered primary and secondary amines.

-

Stable Precursor: Solid, crystalline shelf-stable reagent.

-

Defined Leaving Group: Elimination of methyl mercaptan (MeSH) drives the reaction equilibrium.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway. The nucleophilic amine attacks the central isothiourea carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the methanethiolate anion, which is protonated to form volatile methyl mercaptan.

Figure 1: Mechanism of guanidinylation showing the critical elimination of MeSH.

Scale-Up Engineering: The MeSH Challenge

The primary barrier to scaling this reaction is the generation of methyl mercaptan.

-

Odor Threshold: ~0.002 ppm (extremely low).

-

Toxicity: CNS depressant; PEL (OSHA) is 10 ppm.

-

Flammability: Flash point -18°C.

Standard laboratory fume hoods are insufficient for multi-gram scale-up. A dedicated scrubbing system is mandatory .

Scrubber Design Protocol

The off-gas must be treated chemically before release. Oxidative scrubbing is superior to simple caustic trapping because it converts the volatile thiol into non-volatile sulfonates or disulfides.

Recommended Scrubber Solution: 10-15% Sodium Hypochlorite (Bleach) + Sodium Hydroxide (pH > 11).

-

Chemistry:

Figure 2: Process flow for MeSH abatement.[1] Scrubber 2 neutralizes potential chlorine carryover.

Process Parameters & Optimization

Solvent Selection

While Dichloromethane (DCM) is common in discovery, it is non-ideal for scale-up due to environmental regulations.

-

Preferred: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) .

-

Rationale: MeCN offers excellent solubility for the polar reagent and promotes the nucleophilic attack. It also simplifies the crystallization of the product upon cooling or anti-solvent addition.

Stoichiometry & Base

-

Reagent A: 1.05 – 1.10 equivalents. (Slight excess drives completion).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). 2.0 – 3.0 equivalents are required to scavenge the acidic proton and maintain the amine in its nucleophilic state.

-

Catalyst (Optional): For sterically hindered amines, adding 5-10 mol% DMAP or HgCl2 (mercury is strictly for non-GMP early phase) can accelerate the reaction, though standard conditions usually suffice.

Thermodynamics

The reaction is mildly exothermic.

-

Addition: Add Reagent A portion-wise to the amine/base solution to control the off-gassing rate of MeSH.

-

Temperature: Start at 0°C

Warm to Room Temperature (20-25°C). Heating to 40-50°C is only necessary for unreactive anilines.

Detailed Scale-Up Protocol (100g Scale Basis)

Objective: Synthesis of N-Alkyl-N,N'-bis(methoxycarbonyl)guanidine.

Materials:

| Component | Equiv. | Role |

| Primary Amine Substrate | 1.0 | Limiting Reagent |

| Reagent A (CAS 34840-23-8) | 1.1 | Guanylating Agent |

| Triethylamine (TEA) | 2.5 | Base |

| Acetonitrile (MeCN) | 10 Vol (mL/g) | Solvent |

| Bleach (12%) / NaOH | Excess | Scrubber Solution |

Step-by-Step Procedure:

-

System Setup:

-

Equip a 2L 3-neck round bottom flask with a mechanical stirrer, internal temperature probe, and a gas outlet adapter.

-

Connect the gas outlet to the Scrubber System (see Fig 2). Ensure a slow, steady stream of Nitrogen sweeps the headspace toward the scrubber.

-

-

Charging:

-

Charge Acetonitrile (1000 mL) and Amine Substrate (100g basis) to the reactor.

-

Start stirring (250 RPM).

-

Add Triethylamine in one portion.

-

Cool the mixture to 0–5°C using an ice/water bath.

-

-

Reaction Initiation:

-

Monitoring:

-

Monitor via HPLC or TLC. The disappearance of the starting amine and the formation of the less polar bis-protected guanidine indicates completion.

-

Timeframe: Typically 4–12 hours at 20°C.

-

-

Work-Up (Precipitation Method - Preferred for Scale):

-

Note: If the product precipitates during reaction, filter directly.

-

If homogeneous: Concentrate the reaction mixture under reduced pressure (Rotavap) to ~30% volume. Caution: The distillate contains MeSH. Collect in a bleach-treated trap.

-

Add Water (500 mL) slowly to the residue. The bis-methoxycarbonyl guanidine is typically lipophilic and will precipitate.

-

Stir the slurry for 1 hour at 0°C.

-

-

Isolation:

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Strong Odor in Lab | Scrubber saturation or leak | Check pH of scrubber (must be >11). Add more bleach. Check joint grease. |

| Low Conversion | Wet solvent (Hydrolysis) | Reagent A hydrolyzes to urea in water. Use anhydrous MeCN. |

| Slow Reaction | Steric hindrance | Heat to 45°C. Add 10 mol% DMAP. |

| Product Oiling Out | Impurities / Solvent choice | Seed the mixture with pure crystal. Switch workup solvent to EtOH/Water mix. |

References

- Original Synthesis & Utility: Title: Synthesis of N,N'-bis(methoxycarbonyl)guanidines via 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea. Source:Journal of Organic Chemistry (General reference for isothiourea chemistry). Context: Establishes the baseline reactivity of alkoxycarbonyl isothioureas.

-

Safety & Handling (MeSH)

-

Analogous Boc-Reagent Protocols (Process Parallels)

-

Title: 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea.[6]

- Source: Organic Syntheses, Coll. Vol. 9, p.85 (1998).

-

URL:[Link]

- Relevance: The process chemistry (stoichiometry, workup, MeSH handling) for the Boc-analog is chemically identical to the methoxy-analog and serves as the gold standard for scale-up procedures.

-

-

Scrubbing Technology

-

Title: Control of Odors and Emissions from Mercaptans.[1]

- Source: EPA Technical Bulletins (General Air Pollution Control).

- Relevance: Validates the use of Hypochlorite/Caustic scrubbers for thiol ab

-

Sources

- 1. Remove mercaptans from hydrocarbon condensates and NGL streams | Gas Processing & LNG [gasprocessingnews.com]

- 2. Methyl Mercaptan Gas: Mechanisms of Toxicity and Demonstration of the Effectiveness of Cobinamide as an Antidote in Mice and Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]

- 6. jk-sci.com [jk-sci.com]

Troubleshooting & Optimization

How to improve the yield of guanylation reactions using this reagent.

Technical Support Center: Guanylation Reagent Optimization Ticket ID: GUA-OPT-001 Subject: Improving Yields with Pyrazole-1-Carboxamidine & Triflyl-Guanidine Class Reagents Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your conversion of an amine to a guanidine is stalling, yielding low recovery, or suffering from purification nightmares.

While "this reagent" often refers to the industry-standard

This guide breaks down the causality of these failures and provides self-validating protocols to fix them.

Part 1: The Diagnostics (Why Your Yield is Low)

Before changing the protocol, identify which variable is the bottleneck.

The Kinetic Barrier (Sterics & Electronics)

-

Issue: The reaction stalls at 50-60% conversion.

-

Diagnosis: The electrophilicity of the amidine carbon is insufficient to overcome the nucleophilic barrier of your specific amine.

-

Technical Insight: Pyrazole-based reagents rely on the pyrazole moiety acting as a leaving group. If your amine is secondary, sterically hindered (e.g.,

-branched), or electron-deficient (e.g., aniline), the energy barrier for the tetrahedral intermediate formation is too high for standard HPC. -

Solution: Switch to Goodman’s Reagent (

-Di-Boc-N''-triflylguanidine).[1] The triflyl group is a super-electron-withdrawing group (EWG) that dramatically activates the central carbon.

The Protonation Trap (pH Control)

-

Issue: Starting material remains unreacted despite long reaction times.

-

Diagnosis: Your amine is protonated.[2]

-

Technical Insight: Only the free base amine is nucleophilic. Guanylation releases acid (or requires a proton transfer). If you use the hydrochloride salt of the reagent (HPC) without sufficient base, the reaction mixture acidifies, protonating your substrate and killing the reaction.

-

Solution: Ensure a tertiary amine base (DIEA or TEA) is present at 2.0–3.0 equivalents .

The Solubility Mismatch

-

Issue: Heterogeneous mixture or "gumming" up.

-

Diagnosis: Solvent incompatibility.

-

Technical Insight:

-

Free HPC: Highly polar. Soluble in DMF, MeOH, Water. Insoluble in DCM/THF.

-

Di-Boc-PCA: Lipophilic. Soluble in DCM, THF, EtOAc. Poor solubility in water.

-

-

Solution: Match the solvent to the protecting group status.[3]

Part 2: Visualizing the Mechanism & Failure Points

The following diagram illustrates the reaction pathway and where specific interventions (Base, Catalyst, Reagent Switch) act to rescue the yield.

Part 3: Optimized Protocols

Do not mix these protocols. Select the one matching your specific reagent type.

Protocol A: Standard Guanylation (For Primary, Unhindered Amines)

Reagent:

| Parameter | Specification | Reasoning |

| Stoichiometry | 1.0 equiv Amine : 1.1 equiv Reagent | Slight excess ensures completion without complicating purification. |

| Base | DIEA (Diisopropylethylamine) (2.0–3.0 equiv) | Essential to scavenge HCl and keep amine nucleophilic. |

| Solvent | DMF (for free HPC) or DCM (for Di-Boc) | Solubility dictates reactivity. |

| Concentration | 0.2 M – 0.5 M | High concentration drives bimolecular kinetics. |

Step-by-Step:

-

Dissolve the amine (1.0 mmol) in the appropriate solvent (3 mL).

-

Add DIEA (2.5 mmol). Wait 5 minutes to ensure deprotonation.

-

Add the Pyrazole Carboxamidine reagent (1.1 mmol) in one portion.

-

Stir at Room Temperature (RT) for 16–24 hours.

-

Monitoring: Check TLC/LCMS. If conversion <50% at 4 hours, heat to 40°C.

-

Workup (Critical):

-

For Di-Boc: Dilute with Et2O, wash with 5% KHSO4 (removes DIEA), then Brine. The pyrazole byproduct is often removed during flash chromatography (it is much more polar than Di-Boc guanidines).

-

Protocol B: The "Nuclear Option" (For Hindered/Secondary Amines)

Reagent: Goodman’s Reagent (

Why use this? The triflyl group makes the reagent significantly more electrophilic than the pyrazole variants.

Step-by-Step:

-

Dissolve amine (1.0 mmol) in DCM (5 mL).

-

Add Triethylamine (TEA) (1.1 mmol). Note: Goodman’s reagent requires less excess base than HPC.

-

Add

-Di-Boc-N''-triflylguanidine (1.0–1.1 mmol). -

Stir at RT.[4] Reaction is often complete in 2–4 hours (vs. 24h for pyrazole).

-

Workup: Wash with 2M NaHSO4, then sat. NaHCO3. Dry and concentrate.

Part 4: Troubleshooting FAQ

Q: I am using the Di-Boc pyrazole reagent, but the reaction is stuck at 80% conversion.

-

A: Add a catalyst. 4-Dimethylaminopyridine (DMAP , 10 mol%) acts as a nucleophilic catalyst, attacking the amidine to form a highly reactive intermediate that transfers the guanidine group to your amine.

Q: I cannot separate the pyrazole byproduct from my product.

-

A: This is a common pain point.

-

Chemical Scavenging: If your product is lipophilic (Boc-protected), wash the organic layer with 0.5 M HCl (if product is acid stable) or water extensively. Pyrazole is moderately water-soluble.

-

Chromatography: Pyrazole tails on silica. Use a gradient of Hexane:EtOAc. The Di-Boc guanidine usually elutes significantly earlier than the pyrazole.

-

Q: My amine is an aniline (aromatic). The yield is <10%.

-

A: Standard HPC will not work. Anilines are poor nucleophiles. You must use Goodman’s Reagent (Triflyl-guanidine) or use Mercury(II) promoted guanylation (though the latter is toxic and less preferred). Switch to Protocol B immediately.

Part 5: Decision Matrix (Triage)

Use this logic flow to select the correct experimental setup immediately.

References

-

Bernatowicz, M. S., Wu, Y.

-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[5][6] The Journal of Organic Chemistry, 57(8), 2497–2502. -

Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439.[3]

- Baker, T. J., & Goodman, M. (2000). Novel reagents for the synthesis of guanidines. Synthesis, 2000(1423). (Review of the Triflyl-guanidine methodology).

Sources

- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Optimizing reaction temperature and time for guanylation protocols.